molecular formula C17H17F3N2O2S B3020880 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705213-96-2

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B3020880
CAS No.: 1705213-96-2
M. Wt: 370.39
InChI Key: RIMXSOTTZYSZDX-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamides.

    Substitution: Substituted thiazepane derivatives.

Scientific Research Applications

7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(furan-2-yl)-N-(3-chlorophenyl)-1,4-thiazepane-4-carboxamide
  • 7-(furan-2-yl)-N-(3-methylphenyl)-1,4-thiazepane-4-carboxamide
  • 7-(furan-2-yl)-N-(3-fluorophenyl)-1,4-thiazepane-4-carboxamide

Uniqueness

Compared to similar compounds, 7-(furan-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and bioactivity. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

7-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-3-1-4-13(11-12)21-16(23)22-7-6-15(25-10-8-22)14-5-2-9-24-14/h1-5,9,11,15H,6-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMXSOTTZYSZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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